

# Physical characteristics of 3-Cyclopentyl-3-oxopropanenitrile

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## Compound of Interest

Compound Name: 3-Cyclopentyl-3-oxopropanenitrile

Cat. No.: B009449

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An In-depth Technical Guide to **3-Cyclopentyl-3-oxopropanenitrile**

## Introduction

**3-Cyclopentyl-3-oxopropanenitrile**, also known as cyclopentanecarbonylacetonitrile, is a  $\beta$ -ketonitrile compound. This class of molecules is characterized by a nitrile group and a ketone separated by a methylene group. The presence of these functional groups imparts unique chemical reactivity, making them valuable intermediates in organic synthesis and potential scaffolds in medicinal chemistry. The acidic  $\alpha$ -hydrogen, positioned between the two electron-withdrawing groups, is a key feature that dictates much of its chemical behavior, including its role in carbanion chemistry and keto-enol tautomerism. This document provides a comprehensive overview of the known physical characteristics, synthetic methodologies, and chemical properties of **3-Cyclopentyl-3-oxopropanenitrile** for researchers and professionals in drug development.

## Physical and Chemical Properties

The fundamental physical and chemical properties of **3-Cyclopentyl-3-oxopropanenitrile** are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
CAS Number	10473-02-6	
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO	
Molecular Weight	135.16 g/mol	
Boiling Point	118-120 °C (at 10 mmHg) 247.9±23.0 °C (at 760 mmHg)	
Density	1.05±0.1 g/cm <sup>3</sup>	
Melting Point	79.1 °C	
Solubility	Data not available. As a polar organic molecule, it is expected to have good solubility in polar organic solvents like ethanol, DMSO, and DMF. Its solubility in water is expected to be limited.	

## Synthesis and Characterization

### Representative Synthesis Protocol

A common method for synthesizing  $\beta$ -ketonitriles is the condensation of an ester with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium amide. The following is a representative protocol for the synthesis of **3-Cyclopentyl-3-oxopropanenitrile**, adapted from procedures for analogous compounds.

Reaction: Claisen condensation of ethyl cyclopentanecarboxylate with acetonitrile.

Materials:

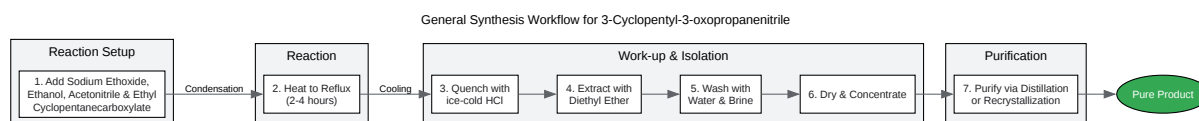
- Ethyl cyclopentanecarboxylate
- Acetonitrile
- Sodium ethoxide (NaOEt)

- Anhydrous ethanol
- Diethyl ether
- Hydrochloric acid (HCl), dilute
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: Anhydrous ethanol and sodium ethoxide are added to the flask and stirred to form a solution. A solution of ethyl cyclopentanecarboxylate and an excess of acetonitrile is then added dropwise from the dropping funnel over 30 minutes.
- Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 2-4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, the mixture is poured into a beaker of ice-cold dilute HCl to neutralize the excess base and protonate the enolate product.
- Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
- Washing: The combined organic layers are washed sequentially with water and then with brine.
- Drying and Concentration: The organic layer is dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: The crude **3-Cyclopentyl-3-oxopropanenitrile** can be further purified by vacuum distillation or recrystallization.



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Caption: General workflow for the synthesis of **3-Cyclopentyl-3-oxopropanenitrile**.

## Characterization Methods

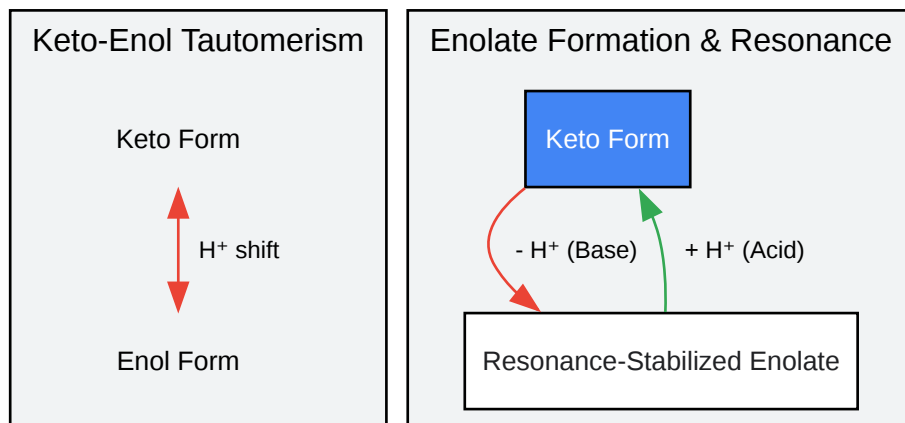
Standard spectroscopic techniques would be employed to confirm the structure and purity of the final product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Expected to show characteristic peaks for the cyclopentyl ring protons, as well as a singlet for the acidic  $\alpha$ -methylene protons ( $\text{CH}_2$ ). The chemical shift of the  $\alpha$ -protons can vary depending on the extent of enolization.
  - $^{13}\text{C}$  NMR: Will show distinct signals for the carbonyl carbon ( $\sim 200$  ppm), the nitrile carbon ( $\sim 115$  ppm), the  $\alpha$ -carbon, and the carbons of the cyclopentyl group.
- Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the main functional groups: a strong absorption for the  $\text{C}\equiv\text{N}$  (nitrile) stretch around  $2250\text{ cm}^{-1}$  and a strong absorption for the  $\text{C}=\text{O}$  (ketone) stretch around  $1715\text{ cm}^{-1}$ .
- Mass Spectrometry (MS): The molecular ion peak  $[\text{M}]^+$  would be observed at an  $m/z$  corresponding to the molecular weight (135.16).

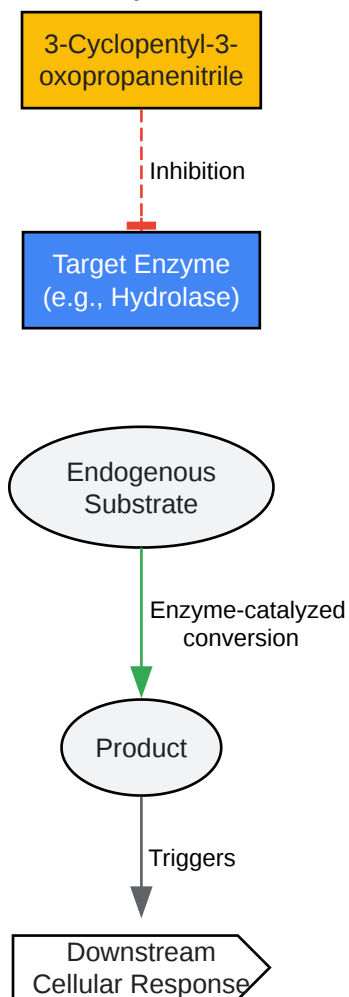
## Reactivity and Stability

The reactivity of **3-Cyclopentyl-3-oxopropanenitrile** is dominated by the  $\beta$ -ketonitrile moiety.

- **Keto-Enol Tautomerism:** Like other  $\beta$ -dicarbonyl compounds, it exists as a mixture of keto and enol tautomers in solution. The enol form is stabilized by conjugation of the C=C double bond with both the carbonyl and nitrile groups.
- **Acidity of  $\alpha$ -Hydrogen:** The methylene protons located between the ketone and nitrile groups are significantly acidic (pKa typically in the range of 9-11 in water) due to the resonance stabilization of the resulting carbanion (enolate). This allows the compound to be easily deprotonated by bases to form a nucleophilic enolate, which is a key intermediate in many alkylation and acylation reactions.
- **Nucleophilic Attack:** The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The nitrile group can also undergo hydrolysis to form a carboxylic acid or be reduced to an amine under appropriate conditions.

Reactivity of the  $\alpha$ -Methylene Group

## Hypothetical Enzyme Inhibition Pathway

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